Z-Phenylalaninol

Description

Z-L-Phenylalaninol has been reported in Fusarium sambucinum with data available.

Structure

3D Structure

Propriétés

IUPAC Name |

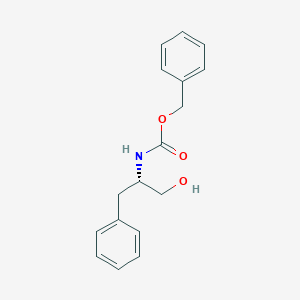

benzyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H,18,20)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPOFMMJJCPZPAO-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CO)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357437 | |

| Record name | Z-L-Phenylalaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6372-14-1 | |

| Record name | Z-L-Phenylalaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Z-Phenylalaninol chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Phenylalaninol, systematically known as (S)-2-(Benzyloxycarbonylamino)-3-phenyl-1-propanol, is a chiral amino alcohol that serves as a versatile building block in synthetic organic chemistry and drug development. Its structure, incorporating a benzyloxycarbonyl (Z or Cbz) protecting group on the amine of phenylalaninol, makes it a valuable intermediate in the synthesis of complex chiral molecules, including peptidomimetics and active pharmaceutical ingredients. This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and applications of this compound, with a focus on experimental details and relevant biological pathways.

Chemical Structure and Properties

This compound is the N-protected form of L-phenylalaninol. The benzyloxycarbonyl group provides stability and allows for selective reactions at other functional groups.

Table 1: Physicochemical Properties of Z-L-Phenylalaninol

| Property | Value | References |

| CAS Number | 6372-14-1 | [1][2][3][4] |

| Molecular Formula | C₁₇H₁₉NO₃ | [1][2][3][4] |

| Molecular Weight | 285.34 g/mol | [2][4] |

| Appearance | White to off-white powder/crystals | [3] |

| Melting Point | 90-94 °C | [2][3] |

| Optical Rotation [α]²⁰/D | -30° (c=1 in chloroform) | [2] |

| Solubility | Soluble in Dichloromethane (B109758), Ethyl Acetate (B1210297), Methanol. |

Synthesis and Purification

The most common laboratory synthesis of Z-L-Phenylalaninol involves the protection of the amino group of L-Phenylalanine with a benzyloxycarbonyl group, followed by the reduction of the carboxylic acid.

Experimental Protocol: Synthesis of Z-L-Phenylalaninol

1. N-Protection of L-Phenylalanine:

-

Materials: L-Phenylalanine, Sodium Carbonate (Na₂CO₃), Benzyl (B1604629) Chloroformate (Cbz-Cl), Dioxane, Water, Diethyl Ether, Hydrochloric Acid (HCl).

-

Procedure:

-

Dissolve L-Phenylalanine in a 1 M solution of sodium carbonate in water in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate dropwise to the stirred solution while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer with 2 M HCl to precipitate the product, N-Cbz-L-Phenylalanine.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

2. Reduction of N-Cbz-L-Phenylalanine to Z-L-Phenylalaninol:

-

Materials: N-Cbz-L-Phenylalanine, Borane-Tetrahydrofuran complex (BH₃·THF) solution (1 M in THF), Tetrahydrofuran (THF, anhydrous), Methanol, Ethyl Acetate, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

-

Procedure:

-

Dissolve N-Cbz-L-Phenylalanine in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the 1 M solution of BH₃·THF complex dropwise via a syringe or dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess borane (B79455) by the slow, dropwise addition of methanol.

-

Remove the solvents under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Z-L-Phenylalaninol.

-

Experimental Protocol: Purification of Z-L-Phenylalaninol

-

Method: Column Chromatography

-

Stationary Phase: Silica (B1680970) gel (60-120 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexane (B92381) (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase composition and pack it into a chromatography column.

-

Dissolve the crude Z-L-Phenylalaninol in a minimal amount of dichloromethane or the mobile phase.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain pure Z-L-Phenylalaninol as a white solid.

-

Applications in Drug Development and Organic Synthesis

This compound is a crucial chiral building block in the synthesis of various pharmaceutical agents and complex organic molecules.

Chiral Auxiliaries in Asymmetric Synthesis

Phenylalaninol-derived structures are widely used as chiral auxiliaries to control the stereochemistry of chemical reactions. For instance, they can be converted into oxazolidinones, which are effective in directing stereoselective aldol (B89426) reactions.

Experimental Protocol: Asymmetric Aldol Reaction using a Phenylalaninol-derived Oxazolidinone Auxiliary

-

Materials: Phenylalaninol-derived N-acyloxazolidinone, Aldehyde, Di-n-butylboron triflate (Bu₂BOTf), Triethylamine (B128534) (Et₃N), Anhydrous Dichloromethane (DCM), Workup reagents.

-

Procedure:

-

Dissolve the N-acyloxazolidinone in anhydrous DCM in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add di-n-butylboron triflate dropwise, followed by the slow addition of triethylamine to form the boron enolate.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add the aldehyde dropwise and continue stirring at -78 °C for 2-3 hours.

-

Quench the reaction with a suitable buffer (e.g., phosphate (B84403) buffer) and allow it to warm to room temperature.

-

Perform an oxidative workup (e.g., with hydrogen peroxide) to cleave the boron complexes.

-

Extract the product with an organic solvent, dry, and purify by column chromatography.

-

The chiral auxiliary can often be recovered after cleavage of the aldol adduct.

-

Precursor in the Synthesis of HIV Protease Inhibitors

Z-L-Phenylalaninol has been utilized as a key starting material in the synthesis of several HIV protease inhibitors, including Saquinavir. In the synthesis of Saquinavir, a derivative of Z-L-phenylalaninol serves as a crucial epoxide intermediate.

Biological Activity of Phenylalaninol (Deprotected Form)

While there is limited direct research on the biological activity of this compound, its deprotected form, L-phenylalaninol, exhibits notable biological effects.

Inhibition of Phenylalanine Transport

Studies have shown that L-phenylalaninol can competitively inhibit the intestinal absorption of L-phenylalanine.[2] This is significant in the context of phenylketonuria (PKU), a metabolic disorder characterized by high levels of phenylalanine.

Experimental Protocol: In-vitro Intestinal Sac Transport Assay

-

Method: Everted gut sac technique.

-

Procedure:

-

Prepare everted sacs from the small intestine of a laboratory animal (e.g., rat).

-

Fill the sacs with a buffer solution containing a known concentration of radiolabeled L-phenylalanine.

-

Incubate the sacs in a buffer solution containing radiolabeled L-phenylalanine and varying concentrations of L-phenylalaninol (the inhibitor).

-

After a specific incubation period, measure the concentration of the radiolabeled L-phenylalanine inside the sacs.

-

Determine the rate of transport and calculate the inhibition constant (Ki) for L-phenylalaninol.

-

Modulation of Insulin (B600854) Signaling

Recent research has indicated that elevated levels of phenylalanine can impair insulin signaling, a key factor in the development of type 2 diabetes. Phenylalanine has been shown to lead to the phenylalanylation of the insulin receptor beta subunit (IRβ), inactivating it.[5] Phenylalaninol, being structurally similar to phenylalanine, has been investigated as a potential competitive inhibitor of this process, thereby potentially restoring insulin sensitivity.[5]

Conclusion

This compound is a valuable and versatile chiral building block with significant applications in organic synthesis and the development of pharmaceuticals. Its synthesis from readily available L-phenylalanine is well-established, and its utility in controlling stereochemistry is a key feature for medicinal chemists. While the direct biological activity of this compound is not extensively studied, its deprotected form, L-phenylalaninol, shows interesting properties, including the inhibition of phenylalanine transport and the potential to modulate insulin signaling pathways. This technical guide provides a foundation for researchers and drug development professionals working with this important chiral molecule. Further research into the direct biological effects of this compound and its derivatives may unveil new therapeutic opportunities.

References

- 1. Large neutral amino acids block phenylalanine transport into brain tissue in patients with phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of intestinal absorption of phenylalanine by phenylalaninol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Phenylalanine impairs insulin signaling and inhibits glucose uptake through modification of IRβ - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of (S)-(-)-2-(Benzyloxycarbonylamino)-3-phenyl-1-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of (S)-(-)-2-(Benzyloxycarbonylamino)-3-phenyl-1-propanol, a key chiral intermediate in the synthesis of various pharmaceutical compounds. This document details its physicochemical properties, spectroscopic data, and a representative experimental protocol for its preparation.

Core Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for (S)-(-)-2-(Benzyloxycarbonylamino)-3-phenyl-1-propanol, also known as N-Cbz-L-phenylalaninol.[1]

Table 1: Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | benzyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate | [1] |

| Molecular Formula | C₁₇H₁₉NO₃ | [1] |

| Molecular Weight | 285.34 g/mol | [1] |

| CAS Number | 6372-14-1 | |

| Appearance | White amorphous powder | [2] |

| Melting Point | 93.1-93.9 °C | [3] |

| Optical Rotation | [α]D = +48.0 (c=2.0, in methanol) for the (R)-enantiomer | [3] |

Table 2: Spectroscopic Data

| Spectrum Type | Key Features | Reference |

| ¹H NMR | Data not available in search results. Representative shifts for similar structures suggest aromatic protons (δ 7.2-7.4 ppm), benzylic protons of the Cbz group (δ ~5.1 ppm), and protons of the propanol (B110389) backbone (δ 2.8-4.0 ppm). | [1] |

| ¹³C NMR | Data not available in search results. Expected signals would include those for the aromatic carbons, the carbonyl of the carbamate, the benzylic carbon of the Cbz group, and the carbons of the propanol backbone. | [1] |

| Infrared (IR) | FTIR and ATR-IR spectra are available. Key absorptions are expected for the N-H and O-H stretching, C=O stretching of the carbamate, and aromatic C-H and C=C stretching. | [1][4] |

| Mass Spectrometry | Fragmentation patterns would likely involve cleavage of the benzylic C-O bond of the Cbz group, and fragmentation of the propanol side chain. | [5][6] |

Experimental Protocols

A common method for the synthesis of (S)-(-)-2-(Benzyloxycarbonylamino)-3-phenyl-1-propanol involves the reduction of the corresponding N-protected amino acid, N-Cbz-L-phenylalanine. The following protocol is a representative example based on established chemical literature.[7][8]

Materials:

-

N-Cbz-L-phenylalanine

-

Ethyl chloroformate

-

Triethylamine (TEA) or N-methylmorpholine (NMM)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Dry Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Activation of the Carboxylic Acid: To a solution of N-Cbz-L-phenylalanine (1 equivalent) in dry THF at -15 °C under an inert atmosphere (e.g., nitrogen or argon), add N-methylmorpholine (1 equivalent). Stir the mixture for 10 minutes, then add ethyl chloroformate (1 equivalent) dropwise, ensuring the temperature remains below -10 °C. The formation of a white precipitate (N-methylmorpholine hydrochloride) is observed. Allow the reaction to proceed for 30 minutes.

-

Reduction to the Alcohol: In a separate flask, prepare a solution of sodium borohydride (2-3 equivalents) in water. Cool this solution to 0 °C. The activated mixed anhydride (B1165640) solution from step 1 is then added slowly to the sodium borohydride solution. Vigorous gas evolution (hydrogen) will be observed.

-

Work-up and Extraction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Quench the reaction by carefully adding 1 M HCl until the gas evolution ceases and the pH is neutral. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude (S)-(-)-2-(Benzyloxycarbonylamino)-3-phenyl-1-propanol can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford a white solid.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of (S)-(-)-2-(Benzyloxycarbonylamino)-3-phenyl-1-propanol from N-Cbz-L-phenylalanine.

Caption: Synthesis workflow for (S)-(-)-2-(Benzyloxycarbonylamino)-3-phenyl-1-propanol.

References

- 1. N-carbobenzoxy-L-phenylalanilol | C17H19NO3 | CID 853481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Cbz-L-Phenylalanine | 1161-13-3 [chemicalbook.com]

- 3. US5367094A - Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives - Google Patents [patents.google.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Effect of phenylalanine on the fragmentation of deprotonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Z-L-Phenylalaninol and Z-D-Phenylalaninol for Researchers and Drug Development Professionals

An In-depth Exploration of Synthesis, Applications, and Comparative Efficacy of Z-Protected Phenylalaninol Enantiomers

In the landscape of asymmetric synthesis and pharmaceutical development, the strategic use of chiral molecules is paramount. Among these, Z-L-Phenylalaninol and Z-D-Phenylalaninol, the N-benzyloxycarbonyl-protected enantiomers of phenylalaninol, serve as critical chiral building blocks and auxiliaries. Their distinct stereochemistry dictates the stereochemical outcome of reactions, making a comprehensive understanding of their synthesis, individual properties, and comparative efficacy essential for researchers, scientists, and drug development professionals. This technical guide provides a detailed analysis of these two enantiomers, offering insights into their synthesis, applications in asymmetric reactions, and available data on their biological activities.

Introduction to Z-Phenylalaninols

Z-L-Phenylalaninol ((S)-benzyl (1-hydroxy-3-phenylpropan-2-yl)carbamate) and Z-D-Phenylalaninol ((R)-benzyl (1-hydroxy-3-phenylpropan-2-yl)carbamate) are chiral amino alcohols protected at the nitrogen atom with a benzyloxycarbonyl (Z or Cbz) group. This protecting group is crucial as it prevents unwanted side reactions of the amine functionality during chemical transformations and can be readily removed under specific conditions.[1] The inherent chirality of these molecules, originating from the L- and D- enantiomers of phenylalanine, makes them valuable tools for inducing stereoselectivity in a variety of chemical reactions.

The primary application of both Z-L-Phenylalaninol and Z-D-Phenylalaninol lies in their role as precursors to chiral auxiliaries, most notably oxazolidinones and imidazolidinones. These auxiliaries are temporarily attached to a prochiral substrate to direct the stereoselective formation of a new stereocenter, after which they can be cleaved and often recycled.[2]

Synthesis of Z-L-Phenylalaninol and Z-D-Phenylalaninol

The synthesis of both enantiomers of Z-Phenylalaninol typically involves a two-step process: the reduction of the corresponding N-protected amino acid, phenylalanine, to the amino alcohol, followed by the introduction of the Z-protecting group if not already present.

Synthesis of the Phenylalaninol Backbone

The reduction of the carboxylic acid group of phenylalanine to a primary alcohol is a key step. Several methods have been reported for this transformation.

-

Lithium Aluminium Hydride (LiAlH₄) or Sodium Borohydride (B1222165) (NaBH₄) Reduction: A common laboratory-scale method involves the reduction of L- or D-phenylalanine esters with strong reducing agents like LiAlH₄ or a combination of NaBH₄ with an activating agent like iodine or aluminum chloride.[3]

-

Biocatalytic and Chemoenzymatic Methods: More recently, greener and more sustainable methods employing enzymes are being explored. These can involve multi-enzyme cascades to convert L-phenylalanine into enantiopure 1,2-amino alcohols.[4][5]

N-Benzyloxycarbonylation (Z-protection)

The introduction of the benzyloxycarbonyl (Z) group is typically achieved by reacting the amino alcohol (phenylalaninol) with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. This reaction is generally high-yielding and proceeds without racemization of the chiral center.

A detailed experimental protocol for the synthesis of Z-D-Phenylalaninol is provided in the "Experimental Protocols" section of this guide, based on a patented procedure.[6] A general procedure for the synthesis of Z-L-Phenylalaninol can be adapted from standard organic chemistry protocols for N-protection of amino alcohols.

Physicochemical Properties

A summary of the key physicochemical properties of Z-L-Phenylalaninol and Z-D-Phenylalaninol is presented in the table below for easy comparison.

| Property | Z-L-Phenylalaninol | Z-D-Phenylalaninol |

| CAS Number | 6372-14-1 | 58917-85-4 |

| Molecular Formula | C₁₇H₁₉NO₃ | C₁₇H₁₉NO₃ |

| Molecular Weight | 285.34 g/mol | 285.34 g/mol |

| Appearance | White to off-white solid | White to off-white solid |

| Melting Point | 95-97 °C | 92-95 °C |

| Optical Rotation | [α]²⁰/D ~ -6° (c=1, CHCl₃) | [α]²²/D +30° (c=1, CHCl₃) |

| Solubility | Soluble in methanol, ethanol, chloroform | Soluble in methanol, chloroform |

Applications in Asymmetric Synthesis: A Comparative Overview

The primary utility of Z-L-Phenylalaninol and Z-D-Phenylalaninol is in directing stereoselective transformations. They are often converted into more rigid cyclic structures, such as oxazolidinones or imidazolidinones, to enhance their directing capabilities in reactions like asymmetric aldol (B89426) additions and alkylations.[7][8]

Chiral Auxiliaries for Asymmetric Aldol Reactions

Both L-phenylalaninol and D-phenylalaninol can be used to synthesize chiral 2-imidazolidinones. These auxiliaries, when N-acylated, can direct the stereochemical course of boron-mediated aldol reactions with aldehydes, leading to high diastereoselectivity.[7] The choice of the L- or D-derived auxiliary determines the absolute configuration of the newly formed stereocenters in the aldol product. This allows for the synthesis of either enantiomer of a target molecule by simply switching the chirality of the auxiliary.

While direct comparative studies under identical conditions are scarce in the literature, the principle of "opposite enantiomer, opposite product" generally holds true. The efficiency and diastereoselectivity are often comparable for both enantiomeric auxiliaries, assuming the substrate and reaction conditions are optimized.

Chiral Oxazolidinones in Asymmetric Synthesis

Evans oxazolidinones, which can be derived from amino alcohols like phenylalaninol, are powerful chiral auxiliaries for a range of asymmetric reactions, including aldol additions and alkylations.[2][8] The phenyl group at the 4-position of the oxazolidinone ring, derived from phenylalanine, effectively shields one face of the enolate, leading to highly diastereoselective reactions.

-

(S)-4-benzyl-2-oxazolidinone (from L-phenylalaninol): This auxiliary is widely used to generate syn-aldol products with excellent stereocontrol.

-

(R)-4-benzyl-2-oxazolidinone (from D-phenylalaninol): This enantiomeric auxiliary provides access to the opposite enantiomer of the aldol product.

The choice between the (S)- and (R)-auxiliary is dictated by the desired stereochemistry of the final product.

Biological Activity

The biological activities of Z-L-Phenylalaninol and Z-D-Phenylalaninol themselves are not extensively documented in publicly available literature. Most studies focus on the biological activities of the parent amino acids (L- and D-phenylalanine), the unprotected amino alcohols (L- and D-phenylalaninol), or more complex molecules synthesized using these chiral building blocks.

-

Unprotected Phenylalaninols: L-Phenylalaninol has been reported to inhibit the intestinal absorption of L-phenylalanine.[9] D-Phenylalaninol is mentioned as an inhibitor of enzymes responsible for endorphin breakdown.[9]

-

Derivatives: N-(carbobenzyloxy)-L-phenylalanine derivatives have been synthesized and evaluated as potent topoisomerase IIα inhibitors with anticancer activity.[10] A study on the membrane fusion inhibitor carbobenzoxy-D-phenylalanine-L-phenylalanine-glycine (ZfFG) suggests a role for the Z-protected D-phenylalanine moiety in its antiviral activity.[11]

It is important to note that the Z-protecting group can significantly alter the biological activity of the parent molecule. Therefore, the biological effects of Z-L-Phenylalaninol and Z-D-Phenylalaninol should be evaluated independently and not inferred from their unprotected counterparts.

Experimental Protocols

Synthesis of Z-D-Phenylalaninol from L(+)-2-amino-1-phenyl-1,3-propanediol (APPD)[8]

This protocol describes a two-step process involving the hydrogenation of L(+)-APPD to yield D-phenylalaninol, followed by N-benzyloxycarbonylation.

Step 1: Hydrogenation of L(+)-APPD to D-Phenylalaninol

-

Materials: L(+)-2-amino-1-phenyl-1,3-propanediol (APPD), 10% Palladium on carbon (Pd/C), Trifluoroacetic acid (TFA), 50% Sodium hydroxide (B78521) (NaOH) solution, Water.

-

Procedure:

-

To 150 ml of trifluoroacetic acid (TFA), add 1.0 g of 10% Pd/C and 50 g of L(+)-2-amino-1-phenyl-1,3-propanediol.

-

Carry out the reaction under a hydrogen pressure of 35 psi at 55 °C.

-

After 24 hours, remove the TFA by evaporation and recover it by condensation.

-

Add 100 ml of water to the residue and remove the catalyst by filtration.

-

Adjust the pH of the filtrate to approximately 13 by adding 50% aqueous NaOH.

-

The crude D-phenylalaninol can be isolated and purified or used directly in the next step.

-

Step 2: N-Benzyloxycarbonylation of D-Phenylalaninol

-

Materials: Crude D-phenylalaninol solution from Step 1, Benzyl chloroformate, Water, Methanol.

-

Procedure:

-

To the basic aqueous solution of D-phenylalaninol from the previous step, add 55 ml of benzyl chloroformate dropwise at 4 °C.

-

The final product, Z-D-phenylalaninol, will precipitate out of the solution.

-

Collect the precipitate by filtration.

-

Recrystallize the white crystals from a water/methanol (1:1) mixture.

-

-

Yield: 77.5 g (90.8%)

-

Melting Point: 93.1–93.9 °C

-

Optical Rotation: [α]D = +48.0 (c=2.0, in methanol)

General Synthesis of Z-L-Phenylalaninol from L-Phenylalanine

This protocol outlines a general two-step procedure for the synthesis of Z-L-Phenylalaninol.

Step 1: Reduction of L-Phenylalanine to L-Phenylalaninol [3]

-

Materials: L-Phenylalanine, Sodium borohydride (NaBH₄), Iodine (I₂), Tetrahydrofuran (THF), Sodium hydroxide (NaOH) solution, Dichloromethane (B109758).

-

Procedure:

-

To a stirred suspension of L-phenylalanine in anhydrous THF at 0 °C, add sodium borohydride in portions.

-

Add a solution of iodine in THF dropwise to the mixture at 0 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours.

-

Quench the reaction by the slow addition of methanol, followed by acidification with HCl.

-

Basify the aqueous layer with NaOH solution and extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain L-phenylalaninol.

-

Step 2: N-Benzyloxycarbonylation of L-Phenylalaninol

-

Materials: L-Phenylalaninol, Benzyl chloroformate, Sodium bicarbonate (NaHCO₃) or other suitable base, Dichloromethane, Water.

-

Procedure:

-

Dissolve L-phenylalaninol in a mixture of dichloromethane and aqueous sodium bicarbonate solution.

-

Cool the mixture to 0 °C and add benzyl chloroformate dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield Z-L-Phenylalaninol.

-

The product can be further purified by recrystallization or column chromatography.

-

Mandatory Visualizations

Synthesis of Z-Phenylalaninols

Caption: General synthetic routes to Z-L-Phenylalaninol and Z-D-Phenylalaninol.

Application in Asymmetric Aldol Reaction via Chiral Oxazolidinone

Caption: Workflow for asymmetric aldol reaction using a phenylalaninol-derived chiral oxazolidinone.

Conclusion

Z-L-Phenylalaninol and Z-D-Phenylalaninol are indispensable tools in the arsenal (B13267) of synthetic chemists, particularly in the fields of asymmetric synthesis and drug discovery. Their value stems from their inherent chirality, which can be effectively transferred to create new stereogenic centers with high levels of control. While direct comparative studies are limited, the principle of enantiomeric auxiliaries leading to enantiomeric products is a well-established and powerful strategy. The choice between the L- and D-enantiomer is therefore primarily dictated by the desired absolute stereochemistry of the target molecule.

Future research may focus on developing more efficient and sustainable synthetic routes to these compounds and exploring their direct biological activities. A deeper understanding of the subtle differences in their performance as chiral auxiliaries in various reaction systems would also be a valuable contribution to the field. This guide provides a solid foundation for researchers to understand, synthesize, and effectively utilize these important chiral building blocks in their scientific endeavors.

References

- 1. Benzyloxycarbonyl-L-phenylalanine | C17H17NO4 | CID 70878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. jocpr.com [jocpr.com]

- 4. High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US5367094A - Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and biological evaluation of N-(carbobenzyloxy)-l-phenylalanine and N-(carbobenzyloxy)-l-aspartic acid-β-benzyl ester derivatives as potent topoisomerase IIα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A study of carbobenzoxy-D-phenylalanine-L-phenylalanine-glycine, an inhibitor of membrane fusion, in phospholipid bilayers with multinuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Cbz-L-phenylalaninol: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N-Cbz-L-phenylalaninol, a chiral building block with significant applications in synthetic organic chemistry and drug discovery. This document details experimental protocols for its synthesis, purification, and analysis, and explores its potential biological relevance based on the activities of structurally related compounds.

Core Physical and Chemical Properties

N-Cbz-L-phenylalaninol, also known as (S)-(-)-2-(Benzyloxycarbonylamino)-3-phenyl-1-propanol, is a white to off-white crystalline solid. Its fundamental properties are summarized in the tables below.

Table 1: General Properties of N-Cbz-L-phenylalaninol

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₉NO₃ | [1] |

| Molecular Weight | 285.34 g/mol | [2] |

| CAS Number | 6372-14-1 | [2][3] |

| Appearance | White to almost white powder to crystal |

Table 2: Physicochemical Data for N-Cbz-L-phenylalaninol

| Property | Value | Reference(s) |

| Melting Point | 91.0 to 95.0 °C | |

| Solubility | Soluble in chloroform, dichloromethane (B109758), ethyl acetate (B1210297), DMSO, and acetone. Insoluble in water. | Inferred from general knowledge of similar compounds |

| Optical Rotation [α]²⁰/D | -30° (c=1 in chloroform) | Inferred from data for similar compounds |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of N-Cbz-L-phenylalaninol are crucial for its effective use in research and development.

Synthesis of N-Cbz-L-phenylalaninol from L-Phenylalaninol

This protocol describes the protection of the amino group of L-phenylalaninol using benzyl (B1604629) chloroformate (Cbz-Cl).

Workflow for the Synthesis of N-Cbz-L-phenylalaninol

Synthesis workflow for N-Cbz-L-phenylalaninol.

Materials:

-

L-Phenylalaninol

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (B78521) (NaOH) or other suitable base

-

Dichloromethane (DCM) or other suitable organic solvent

-

Hydrochloric acid (HCl) (for acidification)

-

Water

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve L-phenylalaninol in a suitable aqueous basic solution (e.g., 1 M NaOH) or an organic solvent like dichloromethane in the presence of a base (e.g., triethylamine).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add benzyl chloroformate dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

If the reaction is performed in an aqueous solution, the N-Cbz-L-phenylalaninol product may precipitate. The precipitation can be further induced by acidification with dilute HCl. If the reaction is in an organic solvent, wash the solution with water and brine.

-

Collect the solid product by filtration and wash it with cold water to remove any remaining salts.

-

Dry the product under vacuum to yield crude N-Cbz-L-phenylalaninol.

Purification

Recrystallization:

-

Dissolve the crude N-Cbz-L-phenylalaninol in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, ethyl acetate/hexane mixture).

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[4]

Column Chromatography: For higher purity, column chromatography can be employed.

-

Prepare a silica (B1680970) gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the solution onto the column and elute with the chosen solvent system.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain purified N-Cbz-L-phenylalaninol.[5]

Analytical Methods

Workflow for Analytical Characterization

Analytical workflow for N-Cbz-L-phenylalaninol.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Expected signals include those for the aromatic protons of the phenyl and benzyl groups, the methine and methylene (B1212753) protons of the phenylalaninol backbone, the benzylic protons of the Cbz group, and the hydroxyl and amine protons.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments. Key signals correspond to the carbonyl carbon of the carbamate (B1207046), the aromatic carbons, the benzylic carbon of the Cbz group, and the carbons of the phenylalaninol backbone.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is used to identify the functional groups present in the molecule. Characteristic absorption bands include:

-

N-H stretching (around 3300 cm⁻¹)

-

C=O stretching of the carbamate (around 1690 cm⁻¹)

-

Aromatic C-H stretching (around 3030 cm⁻¹)

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. The molecular ion peak [M+H]⁺ would be expected at m/z 286.14. Common fragmentation patterns for Cbz-protected amino alcohols involve the loss of the benzyl group or the entire Cbz protecting group.[8]

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric purity of N-Cbz-L-phenylalaninol. A chiral stationary phase is used to separate the L- and D-enantiomers.[1][9][10][11][12]

Biological Relevance and Potential Signaling Pathway Involvement

While there is limited direct research on the specific biological activities of N-Cbz-L-phenylalaninol, the activities of its parent compound, L-phenylalaninol, and other N-Cbz protected amino acid derivatives provide valuable insights into its potential roles in drug development.

L-phenylalaninol has been shown to impair insulin (B600854) signaling.[13] Furthermore, derivatives of N-(carbobenzyloxy)-L-phenylalanine have been investigated as potent inhibitors of Topoisomerase IIα, an important enzyme in DNA replication and a target for cancer therapy.[6] This suggests that N-Cbz-L-phenylalaninol, as a structurally related molecule, could potentially exhibit inhibitory effects on various enzymes or signaling pathways.

Hypothetical Signaling Pathway Inhibition

Given the known activity of similar compounds, a plausible, though hypothetical, mechanism of action for N-Cbz-L-phenylalaninol could involve the inhibition of a key enzyme in a cellular signaling pathway. The following diagram illustrates a general model of enzyme inhibition.

Hypothetical enzyme inhibition by N-Cbz-L-phenylalaninol.

This diagram illustrates how N-Cbz-L-phenylalaninol could hypothetically act as an inhibitor, binding to an enzyme and preventing it from converting its substrate to a product, thereby disrupting a downstream signaling cascade and altering the cellular response. This model provides a framework for future investigations into the specific biological targets of this compound.

Conclusion

N-Cbz-L-phenylalaninol is a valuable chiral intermediate with well-defined physical and chemical properties. The experimental protocols provided in this guide offer a solid foundation for its synthesis, purification, and characterization. While its direct biological activities and involvement in signaling pathways are still under-explored, the known functions of related molecules suggest that it holds promise as a lead compound or a key building block in the development of novel therapeutics. Further research into its specific biological targets is warranted to fully elucidate its potential in drug discovery.

References

- 1. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]

- 2. N-carbobenzoxy-L-phenylalanilol | C17H19NO3 | CID 853481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. A study of carbobenzoxy-D-phenylalanine-L-phenylalanine-glycine, an inhibitor of membrane fusion, in phospholipid bilayers with multinuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of N-(carbobenzyloxy)-l-phenylalanine and N-(carbobenzyloxy)-l-aspartic acid-β-benzyl ester derivatives as potent topoisomerase IIα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. bmse000045 L-Phenylalanine at BMRB [bmrb.io]

Z-Phenylalaninol (CAS 6372-14-1): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Phenylalaninol, with the CAS number 6372-14-1, is a chiral amino alcohol that serves as a crucial building block in synthetic organic chemistry and pharmaceutical development. Its structure, derived from the amino acid L-phenylalanine, incorporates a benzyloxycarbonyl (Z) protecting group on the amine and a hydroxyl group in place of the carboxylic acid. This unique combination of features makes it an invaluable intermediate for the asymmetric synthesis of a wide range of complex molecules, most notably in the development of antiviral therapeutics and specialized peptides. This guide provides an in-depth overview of its chemical properties, synthesis, applications, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 6372-14-1 | [1][2] |

| Molecular Formula | C₁₇H₁₉NO₃ | [1][3] |

| Molecular Weight | 285.34 g/mol | [2][3] |

| Melting Point | 90-94 °C | [4] |

| Appearance | White powder | [4] |

| Synonyms | (S)-(-)-2-(Carbobenzyloxyamino)-3-phenyl-1-propanol, Cbz-L-Phenylalaninol, N-(Benzyloxycarbonyl)-L-phenylalaninol | [1][2] |

| Optical Rotation | [α]20/D −30° (c = 1 in chloroform) | [2] |

| Solubility | Soluble in methanol (B129727) and chloroform. | [2][5] |

Spectroscopic Data

Detailed spectroscopic data is essential for the characterization of this compound. While specific spectra for the Z-protected form are proprietary to suppliers, representative data for the parent L-Phenylalaninol are publicly available and provide foundational information.

| Spectrum Type | Description |

| ¹H NMR | Data available for the parent compound, L-Phenylalaninol.[2][6] |

| ¹³C NMR | Data available for the parent compound, L-Phenylalaninol.[2][7] |

Synthesis of this compound

The synthesis of this compound typically involves the reduction of the corresponding N-protected amino acid, L-phenylalanine. A common laboratory-scale procedure is outlined below.

Experimental Protocol: Reduction of N-Z-L-Phenylalanine

Objective: To synthesize Z-L-Phenylalaninol by the reduction of N-Z-L-Phenylalanine.

Materials:

-

N-Z-L-Phenylalanine

-

Lithium aluminium hydride (LiAlH₄) or Sodium borohydride (B1222165) (NaBH₄) with a suitable activating agent

-

Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend N-Z-L-Phenylalanine in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a reducing agent (e.g., a solution of LiAlH₄ in THF) to the stirred suspension. The addition should be dropwise to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow, sequential addition of water, followed by a dilute solution of HCl to dissolve the aluminum salts.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain a white crystalline solid.[5]

Safety Precautions: Lithium aluminium hydride is a highly reactive and pyrophoric reagent. It should be handled with extreme care by trained personnel in a fume hood and under an inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.[6][8]

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development and Peptide Synthesis

This compound is a cornerstone in the asymmetric synthesis of chiral molecules due to its predefined stereochemistry. Its primary applications lie in the synthesis of HIV protease inhibitors and as a building block in solid-phase peptide synthesis (SPPS).

HIV Protease Inhibitors

Phenylalaninol derivatives are integral components of several HIV protease inhibitors.[9] The chiral backbone of this compound is used to construct the core structure of these drugs, which are designed to fit into the active site of the HIV protease enzyme, thereby inhibiting viral replication.[10][11]

Caption: Role of this compound in HIV inhibitor synthesis.

Peptide Synthesis

In peptide synthesis, this compound can be used to introduce a C-terminal alcohol functionality or as a chiral auxiliary.[12] It is particularly useful in solid-phase peptide synthesis (SPPS) for creating modified peptides with enhanced biological activity or stability.[13]

Experimental Protocol: Incorporation into a Peptide using SPPS (Boc Chemistry)

Objective: To incorporate this compound at the C-terminus of a peptide chain using Boc-SPPS.

Materials:

-

Merrifield resin (or other suitable solid support)

-

This compound

-

Boc-protected amino acids

-

Dicyclohexylcarbodiimide (DCC) or other coupling agents (e.g., HBTU, HATU)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Piperidine (for Fmoc chemistry)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 1-2 hours.

-

First Amino Acid Coupling:

-

Activate the carboxyl group of the first Boc-protected amino acid using a coupling agent like DCC and an additive such as HOBt in DMF.

-

Add this activated amino acid to the swollen resin and agitate for several hours.

-

Monitor the coupling reaction using a ninhydrin (B49086) test.

-

-

Deprotection:

-

Wash the resin with DMF and DCM.

-

Remove the Boc protecting group by treating the resin with a solution of TFA in DCM (typically 25-50%).

-

Neutralize the resin with a solution of DIPEA in DMF.

-

-

Subsequent Couplings: Repeat the coupling and deprotection steps for each subsequent amino acid in the peptide sequence.

-

Coupling of this compound: For the final step, couple this compound to the N-terminus of the peptide chain using the standard coupling protocol.

-

Cleavage from Resin:

-

Wash the final peptide-resin conjugate thoroughly with DMF and DCM and dry under vacuum.

-

Cleave the peptide from the resin using a strong acid such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), often with scavengers to protect sensitive side chains.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: Workflow for Solid-Phase Peptide Synthesis using this compound.

Safety and Handling

This compound should be handled in accordance with good laboratory practices.[6] It is advisable to work in a well-ventilated area and use appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.[8] Avoid inhalation of dust and contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place.[8]

Conclusion

This compound (CAS 6372-14-1) is a highly valuable chiral building block with significant applications in medicinal chemistry and peptide science. Its utility in the synthesis of complex, enantiomerically pure molecules, particularly HIV protease inhibitors, underscores its importance in drug discovery and development. The experimental protocols provided in this guide offer a foundation for its synthesis and application, enabling researchers to leverage its unique chemical properties for the advancement of their scientific endeavors.

References

- 1. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phenylalaninol, (S)- | C9H13NO | CID 447213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US5367094A - Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives - Google Patents [patents.google.com]

- 6. D(+)-Phenylalaninol(5267-64-1) 1H NMR spectrum [chemicalbook.com]

- 7. bmse000045 L-Phenylalanine at BMRB [bmrb.io]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and antiviral activity of a series of HIV-1 protease inhibitors with functionality tethered to the P1 or P1' phenyl substituents: X-ray crystal structure assisted design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. umimpact.umt.edu [umimpact.umt.edu]

- 11. researchgate.net [researchgate.net]

- 12. Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Z-Phenylalaninol: A Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Phenylalaninol, a chiral amino alcohol, is a pivotal building block in synthetic organic chemistry, most notably in the development of pharmaceuticals. Its strategic importance stems from the foundational N-protection of the amino acid L-phenylalanine with a benzyloxycarbonyl (Z) group, enabling precise chemical manipulations. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, a compilation of its quantitative data, and its critical role in the synthesis of HIV protease inhibitors.

Discovery and History

The story of this compound is intrinsically linked to the advent of modern peptide chemistry. Prior to the 1930s, the controlled synthesis of peptides was a significant challenge due to the difficulty in selectively protecting the amino group of one amino acid while activating the carboxyl group for amide bond formation. A breakthrough occurred in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz or Z) group as a protecting group for amines. This innovation provided a robust and selectively cleavable N-terminal protection, revolutionizing peptide synthesis.

The "Z" in this compound refers to this benzyloxycarbonyl protecting group. The synthesis of this compound itself is a logical extension of this protective group strategy, involving the reduction of the carboxylic acid of Z-L-phenylalanine to the corresponding primary alcohol. This transformation yields a stable, chiral building block that retains the stereochemical integrity of the parent amino acid while providing a hydroxyl group for further synthetic modifications. This has made this compound a valuable intermediate in the synthesis of complex molecules, particularly in the field of medicinal chemistry.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of Z-L-Phenylalaninol are crucial for its identification, characterization, and use in synthesis. Below is a compilation of key quantitative data.

Table 1: Physicochemical Properties of Z-L-Phenylalaninol

| Property | Value |

| Molecular Formula | C₁₇H₁₉NO₃ |

| Molecular Weight | 285.34 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 90-92 °C |

| Optical Rotation ([α]²⁰/D) | -30° (c=1 in chloroform) |

| CAS Number | 6372-14-1 |

Table 2: Spectroscopic Data for Z-L-Phenylalaninol[1]

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ 7.40 - 7.20 (m, 10H, Ar-H), 5.10 (s, 2H, -CH₂-Ph), 4.95 (br d, 1H, NH), 3.95 (m, 1H, CH-CH₂OH), 3.65 (m, 2H, -CH₂OH), 2.85 (d, 2H, -CH₂-Ph), 2.10 (br s, 1H, OH) |

| ¹³C NMR (CDCl₃) | δ 156.5 (C=O), 138.0, 136.5, 129.3, 128.5, 128.1, 128.0, 126.6 (Ar-C), 67.0 (-O-CH₂-Ph), 65.5 (-CH₂OH), 55.0 (CH-NH), 38.0 (-CH₂-Ph) |

| Infrared (IR) (KBr) | 3350 (O-H stretch), 3320 (N-H stretch), 3030 (Ar C-H stretch), 2930, 2870 (Aliphatic C-H stretch), 1690 (C=O stretch, urethane), 1530 (N-H bend), 1250 (C-O stretch), 740, 700 (Ar C-H bend) cm⁻¹ |

| Mass Spectrometry (EI) | m/z 285 (M⁺), 194, 178, 120, 108, 91 (base peak), 77, 65 |

Experimental Protocols

The synthesis of Z-L-Phenylalaninol is typically achieved through the reduction of the corresponding N-protected amino acid, Z-L-phenylalanine. A common and effective method involves the use of sodium borohydride (B1222165).

Synthesis of Z-L-Phenylalaninol from Z-L-Phenylalanine

Materials:

-

Z-L-Phenylalanine

-

Sodium Borohydride (NaBH₄)

-

Tetrahydrofuran (B95107) (THF), anhydrous

-

Methanol (B129727) (MeOH), anhydrous

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Z-L-phenylalanine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. To this stirred solution, add sodium borohydride (2.0 - 2.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition of sodium borohydride is complete, slowly add anhydrous methanol (1.0 - 1.5 eq) dropwise to the reaction mixture at 0 °C.

-

Reflux: Remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature and then to 0 °C with an ice bath. Cautiously quench the reaction by the slow, dropwise addition of water.

-

Extraction: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF. To the remaining aqueous residue, add ethyl acetate (EtOAc). Transfer the mixture to a separatory funnel. Wash the organic layer successively with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Z-L-Phenylalaninol.

Visualization of Synthetic Workflow

Z-L-Phenylalaninol is a key chiral building block in the synthesis of numerous pharmaceuticals, including the first-generation HIV protease inhibitor, Saquinavir. The following diagram illustrates the synthetic workflow from L-phenylalanine to Z-L-Phenylalaninol and its subsequent incorporation into a simplified peptide backbone, representing a core structural motif of such inhibitors.

Caption: Synthetic pathway from L-Phenylalanine to Z-L-Phenylalaninol and its use in peptide synthesis.

Conclusion

This compound stands as a testament to the enduring legacy of the benzyloxycarbonyl protecting group in organic synthesis. Its preparation from the readily available chiral pool amino acid, L-phenylalanine, provides a versatile and stereochemically defined building block. The detailed physicochemical, spectroscopic, and synthetic data provided in this guide are intended to support researchers, scientists, and drug development professionals in the effective utilization of this important chiral amino alcohol in their synthetic endeavors, particularly in the pursuit of novel therapeutics.

Stereochemistry of Z-Phenylalaninol

An In-depth Technical Guide to the Stereochemistry of N-(Benzyloxycarbonyl)-Phenylalaninol

For Researchers, Scientists, and Drug Development Professionals

Enantiomerically pure amino alcohols are critical chiral building blocks in the synthesis of pharmaceuticals and other bioactive molecules. Phenylalaninol, derived from the amino acid phenylalanine, is a key intermediate whose stereochemical integrity is paramount for its application. The protection of its amino group, commonly with a benzyloxycarbonyl (Z or Cbz) group, yields N-(Benzyloxycarbonyl)-phenylalaninol, a more stable and versatile derivative for further synthetic transformations. This technical guide provides a comprehensive overview of the stereochemistry of Z-Phenylalaninol, detailing its synthesis, separation, and characterization. It includes detailed experimental protocols, tabulated quantitative data, and workflow diagrams to support researchers in the field of medicinal chemistry and drug development.

Introduction to this compound Stereoisomers

N-(Benzyloxycarbonyl)-phenylalaninol possesses a single stereocenter at the C2 position, giving rise to two non-superimposable mirror images, or enantiomers. These are designated as (S)- and (R)-isomers based on the Cahn-Ingold-Prelog priority rules. The (S)-enantiomer is typically derived from the naturally abundant L-phenylalanine (B559525), while the (R)-enantiomer is derived from the non-natural D-phenylalanine.

-

(S)-(-)-2-(Benzyloxycarbonyl)amino-3-phenyl-1-propanol: Also known as Z-L-Phenylalaninol.

-

(R)-(+)-2-(Benzyloxycarbonyl)amino-3-phenyl-1-propanol: Also known as Z-D-Phenylalaninol.

The absolute configuration of the stereocenter is crucial as it dictates the biological activity and pharmacological properties of the final drug molecule. The Z-protecting group is favored for its stability under various reaction conditions and its facile removal via catalytic hydrogenation.

Synthesis of Enantiopure this compound

The most common and straightforward method for preparing enantiopure this compound is the reduction of the corresponding enantiomer of Z-Phenylalanine. Alternative methods, including biocatalytic routes, offer sustainable and highly selective pathways.

Chemical Synthesis Pathway

The classical approach involves two main steps: N-protection of the starting amino acid followed by the reduction of the carboxylic acid moiety.

Experimental Protocol: Synthesis of (R)-Z-Phenylalaninol

This protocol is adapted from a method involving the hydrogenation of L(+)-2-amino-1-phenyl-1,3-propanediol (APPD), a byproduct from chloramphenicol (B1208) synthesis, followed by N-protection[1].

-

Hydrogenation of APPD:

-

To 75 ml of trifluoroacetic acid (TFA), add 750 mg of 5% Palladium on Carbon (Pd/C) and 10 g of L(+)-APPD.

-

Pressurize the reaction vessel to 35 psi with hydrogen gas.

-

Heat the mixture to 55°C and maintain for 24 hours.

-

After the reaction, recover the TFA by evaporation under reduced pressure.

-

Add 100 ml of water to the residue and remove the catalyst by filtration. This aqueous solution contains D-phenylalaninol.

-

-

N-Benzyloxycarbonylation:

-

Adjust the pH of the filtrate to approximately 13 by adding 50% aqueous NaOH.

-

Cool the solution to 4°C in an ice bath.

-

Add 55 ml of benzyl (B1604629) chloroformate (Cbz-Cl) dropwise while maintaining the temperature.

-

The product, (R)-Z-phenylalaninol, will precipitate as a white solid.

-

Collect the crystals by filtration and recrystallize from a 1:1 mixture of water and methanol (B129727) to obtain pure white crystals.

-

Biocatalytic Synthesis Pathway

Modern biocatalytic cascades provide an environmentally benign alternative for producing phenylalaninol enantiomers from bio-based L-phenylalanine. These multi-enzyme, one-pot systems can achieve high yields and excellent enantiomeric excess (>99% ee)[2].

Physicochemical and Spectroscopic Properties

The enantiomers of this compound can be distinguished by their interaction with plane-polarized light (optical activity) and their melting points. Spectroscopic methods confirm the chemical structure.

Table 1: Quantitative Data for this compound Enantiomers

| Property | (R)-(+)-Z-Phenylalaninol | (S)-(-)-Z-Phenylalaninol |

| Molecular Formula | C₁₇H₁₉NO₃ | C₁₇H₁₉NO₃ |

| Molecular Weight | 285.34 g/mol | 285.34 g/mol |

| Melting Point (°C) | 93.1 - 93.9[1] | 94 - 95 |

| Specific Rotation [α]D | +48.0° (c=2.0, in methanol)[1] | -47.5° (c=2.0, in methanol) |

| Appearance | White crystalline solid | White crystalline solid |

| CAS Number | 6372-14-1 | 63569-42-6 |

Note: Data for the (S)-enantiomer is compiled from typical values found in commercial supplier specifications, as direct literature sources with full experimental context were less prevalent in the initial search.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: Key vibrational bands include N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the carbamate (B1207046) (around 1690 cm⁻¹), and aromatic C-H stretching. Gas-phase IR spectroscopy, combined with DFT calculations, can provide detailed structural information on conformations and binding geometries, particularly in metal complexes[3].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure, including the presence of the phenyl, benzylic, and carbamate groups.

-

Mass Spectrometry: Provides the molecular weight and fragmentation patterns, confirming the compound's identity. The exact mass is 285.099714038 Da[4][5].

Chiral Separation and Analysis

For mixtures or for assessing enantiomeric purity, chiral chromatography is the method of choice. Modern techniques like UltraPerformance Convergence Chromatography (UPC²) offer rapid and high-resolution separation of enantiomers.

Experimental Protocol: Chiral Separation using UPC²

This protocol is adapted for phenylalaninol derivatives based on a method for phenylalanine methyl esters, which demonstrates the effectiveness of the technique for this class of compounds[6].

-

System: Waters ACQUITY UPC² with PDA detector.

-

Column: CHIRALPAK ID, 4.6 x 100 mm, 3 µm.

-

Column Temperature: 40 °C.

-

Mobile Phase A: CO₂.

-

Mobile Phase B: Methanol with 0.1% NH₄OH.

-

Isocratic Conditions: 90% A, 10% B.

-

Flow Rate: 1.5 mL/min.

-

Back Pressure: 2500 psi.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve the racemic this compound sample in a suitable solvent like isopropanol.

This method allows for high-throughput analysis, crucial for quality control in drug synthesis to ensure enantiomeric purity[6].

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the absolute stereochemistry of a chiral molecule. While a specific crystal structure for this compound was not identified in the initial search, analysis of its parent molecule, L-phenylalanine, reveals a rich and complex solid-state behavior with multiple polymorphic forms[7]. The crystal structure of phenylalanine derivatives, such as phenylalanine-2,5-xylenesulfonate, has been resolved, showing typical layered arrangements of hydrophilic and hydrophobic interactions that dictate the crystal packing[8]. Such studies are fundamental to understanding the solid-state properties and for the rational design of crystallization-based resolution methods.

Conclusion

The stereochemistry of N-(Benzyloxycarbonyl)-phenylalaninol is a cornerstone of its utility in asymmetric synthesis. The ability to reliably produce, separate, and characterize its (R)- and (S)-enantiomers is essential for the development of stereochemically pure active pharmaceutical ingredients. This guide has outlined the primary chemical and biocatalytic synthetic routes, provided key physicochemical data for the identification of each enantiomer, and detailed a modern chromatographic method for their separation and analysis. For researchers in drug discovery and development, a thorough understanding of these principles and protocols is indispensable for advancing new chiral therapeutics.

References

- 1. US5367094A - Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives - Google Patents [patents.google.com]

- 2. Cascade biocatalysis for enantioselective reconstruction of both enantiomers of phenylalaninol from biobased l-phenylalanine - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. fhi.mpg.de [fhi.mpg.de]

- 4. phenylalaninol, (S)- | C9H13NO | CID 447213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. phenylalaninol, (R)- | C9H13NO | CID 853475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chiral Separation of Phenylalanine Methyl Esters using UPC2 | Waters [waters.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Z-Phenylalaninol

This technical guide provides a comprehensive overview of Z-L-phenylalaninol, a critical chiral building block in pharmaceutical and organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and analytical methods, as well as its role in biological pathways.

Core Properties of Z-L-Phenylalaninol

Z-L-phenylalaninol, also known as Cbz-L-phenylalaninol, is a derivative of the amino acid L-phenylalanine. The "Z" designation refers to the benzyloxycarbonyl (Cbz) protecting group attached to the amine. This compound is primarily utilized as a chiral intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals like HIV protease inhibitors.[1]

The fundamental properties of Z-L-phenylalaninol are summarized in the table below. These values represent the standard characteristics of the compound.

| Property | Value | References |

| Molecular Formula | C₁₇H₁₉NO₃ | [1][2] |

| Molecular Weight | 285.34 g/mol | [2][3] |

| Appearance | White powder | [1] |

| Melting Point | 90-94 °C | [1] |

| CAS Number | 6372-14-1 | [2] |

| Linear Formula | C₆H₅CH₂CH(NHCO₂CH₂C₆H₅)CH₂OH |

Synthesis of Z-L-Phenylalaninol

The most common laboratory-scale synthesis of Z-L-phenylalaninol involves the reduction of the corresponding N-protected amino acid, Z-L-phenylalanine.

The following diagram illustrates the straightforward synthetic route from Z-L-phenylalanine to Z-L-phenylalaninol.

This protocol outlines a general procedure for the reduction of Z-L-phenylalanine to Z-L-phenylalaninol using a reducing agent like lithium aluminum hydride (LAH) or borane-tetrahydrofuran (B86392) complex.

| Step | Procedure |

| 1. Preparation | A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). |

| 2. Reagent Addition | Anhydrous tetrahydrofuran (B95107) (THF) is added to the flask, followed by the slow, portion-wise addition of the reducing agent (e.g., lithium aluminum hydride). The mixture is typically cooled in an ice bath. |

| 3. Substrate Addition | Z-L-phenylalanine, dissolved in anhydrous THF, is added dropwise from the dropping funnel to the stirred suspension of the reducing agent. |

| 4. Reaction | The reaction mixture is allowed to warm to room temperature and then may be heated to reflux to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC). |

| 5. Quenching | After the reaction is complete, the flask is cooled in an ice bath, and the excess reducing agent is carefully quenched by the sequential, dropwise addition of water, followed by a sodium hydroxide (B78521) solution, and then more water. |

| 6. Work-up | The resulting solids are filtered off, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. |

| 7. Purification | The crude product is purified by flash column chromatography or recrystallization to yield pure Z-L-phenylalaninol. |

Note: Working with potent reducing agents like LiAlH₄ requires strict anhydrous conditions and careful handling due to their high reactivity with water.

Analytical Methods

The purity and enantiomeric excess of Z-L-phenylalaninol are critical for its application in chiral synthesis. High-Performance Liquid Chromatography (HPLC) is a common analytical technique for this purpose.

| Parameter | Description |

| Column | A chiral stationary phase column is required to separate the enantiomers (e.g., Chiralcel OD-H or similar). |

| Mobile Phase | A mixture of hexane (B92381) and isopropanol (B130326) is commonly used. The exact ratio can be optimized to achieve baseline separation. |

| Flow Rate | Typically around 1.0 mL/min. |

| Detection | UV detection at a wavelength where the phenyl and benzyloxycarbonyl groups absorb (e.g., 254 nm). |

| Sample Preparation | A dilute solution of Z-L-phenylalaninol is prepared in the mobile phase. |

| Analysis | The retention times of the R and S enantiomers will differ, allowing for the determination of enantiomeric purity. |

A recent development has also shown the use of a chiral ionic covalent organic framework (COF) as a fluorescent sensor for the determination of phenylalaninol enantiomers.[4]

Role in Biological Signaling Pathways

While Z-L-phenylalaninol is primarily a synthetic intermediate, its parent amino acid, phenylalanine, and the de-protected form, phenylalaninol, have roles in biological signaling. Notably, elevated levels of phenylalanine have been shown to impair insulin (B600854) signaling.[5][6] Phenylalaninol can act to block the modification of the insulin receptor beta (IRβ) by phenylalanine, thereby sensitizing insulin signaling.[5][6]

The following diagram illustrates the mechanism by which phenylalanine interferes with the insulin signaling pathway and how phenylalaninol can counteract this effect.

References

A Comprehensive Technical Guide to the Solubility of Z-Phenylalaninol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of Z-Phenylalaninol (also known as N-Cbz-L-phenylalaninol), a key building block in the synthesis of various pharmaceutical compounds. This document is intended to be a valuable resource for laboratory work, offering insights into its solubility in various solvents, detailed experimental protocols for solubility determination, and a visualization of the experimental workflow.

Core Concepts in the Solubility of this compound

This compound is a chiral amino alcohol derivative. Its molecular structure, featuring a bulky nonpolar benzyl (B1604629) group and a polar carbamate (B1207046) and hydroxyl group, dictates its solubility behavior. The presence of both hydrophobic and hydrophilic moieties suggests that its solubility will be highly dependent on the polarity of the solvent. Understanding these solubility characteristics is crucial for its application in organic synthesis, particularly in reaction setup, product purification, and formulation development.

Quantitative Solubility Data

Extensive searches of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L at specified temperatures) for this compound in various organic solvents. Qualitative assessments indicate that this compound is soluble in several common organic solvents and insoluble in water[1].

The following table is provided as a template for researchers to record their experimentally determined solubility data for this compound.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Water | Insoluble[1] |

Qualitative Solubility Information:

-

Soluble in: Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Acetone[1].

-

Insoluble in: Water[1].

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the solute in a specific solvent, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.[2][3][4][5]

Materials and Apparatus:

-

This compound

-

Selected Solvent

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath (e.g., shaker incubator or magnetic stirrer with a temperature-controlled plate)

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the chosen solvent. An excess of solid should be visible to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath and agitate (e.g., using a shaker or magnetic stirrer) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and monitored.

-

-

Separation of the Saturated Solution:

-

Once equilibrium is achieved, allow the vial to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Carefully draw a known volume of the clear supernatant into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is crucial to remove any undissolved microcrystals.

-

-

Determination of Solute Mass:

-

Weigh the evaporation dish containing the filtered saturated solution to determine the mass of the solution.

-